(+)-Angelmarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (+)-Angelmarin and its analogs has been developed using eco-friendly and efficient methods. One approach involves esterification and a Wittig reaction starting from columbianetin, facilitated by ZnO mediation (Liu et al., 2017). Another method reports a five-step, protecting group-free synthesis from cyclohexane-1,3-dione, leading to both (+)-columbianetin and subsequently to (+)-Angelmarin through Coster’s esterification procedure (Harris et al., 2011).

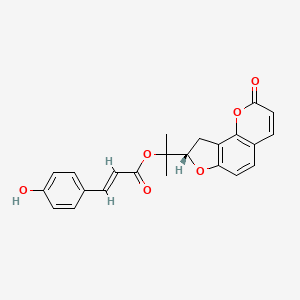

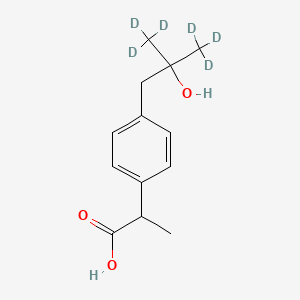

Molecular Structure Analysis

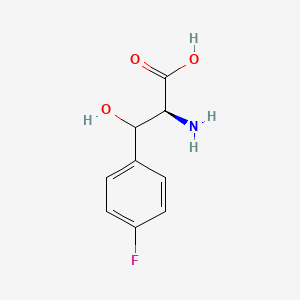

The molecular structure of (+)-Angelmarin is characterized by its coumarin backbone, which plays a crucial role in its biological activity. Its synthesis from columbianetin highlights the compound's structural complexity and the ingenuity required in its chemical synthesis.

Chemical Reactions and Properties

(+)-Angelmarin undergoes various chemical reactions, including esterification and Wittig reactions, which are pivotal in its synthesis. These reactions not only emphasize the compound's reactivity but also its potential for structural modification and the development of analogs with enhanced or diversified biological activities.

Physical Properties Analysis

While specific studies detailing the physical properties of (+)-Angelmarin such as melting point, solubility, and crystal structure are not directly cited, these properties would be intrinsic to understanding its chemical behavior and stability. Generally, the physical properties of coumarins can influence their pharmacokinetic characteristics and bioavailability.

Chemical Properties Analysis

The chemical properties of (+)-Angelmarin, including its reactivity and the formation of analogs, are critical for its biological activity. The ability to modify its structure and develop analogs provides a pathway for the exploration of its anticancer potential and the mechanisms underlying its selective cytotoxicity towards cancer cells under nutrient deprivation conditions (Magolan et al., 2012).

科学的研究の応用

Anticancer and Antiausterity Activity :

- Angelmarin exhibits potent anticancer and antiausterity activities, particularly showing selective cytotoxicity towards nutrient-deprived, resistant cancer cells. Studies have led to the identification of analogues of angelmarin, which could be developed as molecular probes to investigate the mode of action and biological targets of antiausterity compounds (Magolan et al., 2012).

- It has shown high anti-austerity potency against the human pancreatic carcinoma cell line PANC-1. An efficient synthesis of angelmarin and its analogs has been developed, providing pathways for further investigation and application (Liu et al., 2017).

Synthesis and Structural Modification :

- Research includes the development of a protecting group free synthesis of (±)-angelmarin, which allows for easier and more efficient production. Efforts have also been made to modify the synthesis for enantioselective production of angelmarin (Harris et al., 2011).

Cytotoxicity and Nutrient Deprivation :

- Angelmarin has been identified as the primary compound responsible for preferential cytotoxicity against PANC-1 cancer cells under nutrient starvation conditions, with negligible cytotoxicity under nutrient-rich conditions. This indicates its potential as a targeted anticancer agent (Awale et al., 2006).

Evaluation of Analogues :

- Various analogues of angelmarin have been synthesized and evaluated for their antiausterity activity against pancreatic cancer cells, leading to insights into potential novel treatments and understanding the role of functional groups in its activity (Farley et al., 2016).

Therapeutic Applications of Coumarin Compounds :

- Coumarin compounds, including angelmarin, have shown a range of bioactive properties, such as anticancer, anti-inflammatory, and antioxidant effects. Angelmarin, in particular, has been noted for its cytotoxic effect in pancreatic cancer. These findings highlight the potential of angelmarin and related compounds in various therapeutic applications (Garg et al., 2020).

特性

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULLITUOWRRPG-RXERPNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Angelmarin | |

Q & A

Q1: What makes (+)-Angelmarin a promising anticancer agent?

A1: (+)-Angelmarin exhibits potent antiausterity activity [, ]. This means it selectively targets cancer cells under nutrient-deprived conditions, a characteristic often observed in resistant tumors. This selectivity is crucial as it could potentially minimize side effects on healthy cells, which are typically in nutrient-rich environments.

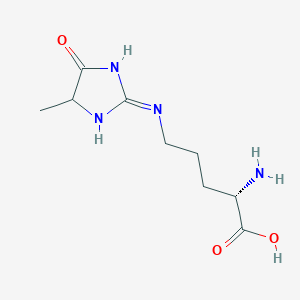

Q2: What is known about the structure-activity relationship (SAR) of (+)-Angelmarin?

A2: Research suggests that the isoprenyl group in (+)-Angelmarin plays a vital role in its anticancer activity [, ]. Modifications to this group have been explored to understand its impact on potency and selectivity. For instance, replacing the isoprenyl group with other substituents led to a decrease in cytotoxicity against pancreatic cancer cell lines, highlighting the importance of this specific structural feature [].

Q3: Which cancer types have been studied in relation to (+)-Angelmarin's activity?

A3: A significant portion of the research focuses on (+)-Angelmarin's efficacy against pancreatic cancer cells, particularly the PANC-1 cell line [, , , ]. This cell line is known for its aggressive nature and resistance to conventional therapies, making the selective cytotoxicity of (+)-Angelmarin particularly relevant.

Q4: What is the mechanism of action of (+)-Angelmarin in pancreatic cancer cells?

A4: While the exact mechanism is still under investigation, studies suggest that (+)-Angelmarin might induce autophagy in pancreatic cancer cells []. This process, involving the degradation and recycling of cellular components, can lead to cell death under certain circumstances. Research has shown increased conversion of LC3-I to LC3-II, a hallmark of autophagy, upon treatment with (+)-Angelmarin [].

Q5: Have any total syntheses of (+)-Angelmarin been reported?

A5: Yes, several total syntheses have been developed for (+)-Angelmarin, showcasing its importance as a target for chemical synthesis [, , ]. These synthetic routes utilize various strategies and reactions, such as olefin cross-metathesis, Shi epoxidation-cyclization, and copper cyanide-mediated esterification, to efficiently construct the molecule [, ].

Q6: What analytical techniques are commonly employed to study (+)-Angelmarin?

A6: Researchers use a variety of techniques, including spectroscopic methods like NMR and mass spectrometry, to characterize and quantify (+)-Angelmarin [, ]. In biological studies, cell viability assays, like the MTT assay, are commonly used to assess its antiproliferative activity against cancer cell lines [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

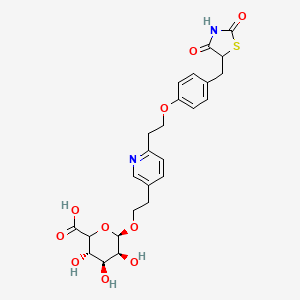

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)